molecular formula C6H8N2OS B6236118 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde CAS No. 105956-24-9

1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B6236118
CAS No.: 105956-24-9
M. Wt: 156.2
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Description

1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is a functionalized imidazole derivative offered for research and development purposes. This compound serves as a versatile chemical intermediate, particularly in medicinal chemistry for the construction of novel heterocyclic scaffolds . The imidazole core is a privileged structure in drug discovery, and its functionalization at the 2- and 5- positions is a common strategy to generate compounds with diverse biological profiles . Specifically, this molecule contains a methylsulfanyl group at the 2-position and a reactive aldehyde at the 5-position. The aldehyde group is a key functionality, allowing for further synthetic elaboration through condensation or nucleophilic addition reactions to create more complex molecular architectures. While the specific biological activity of this exact compound requires further investigation, analogs and derivatives of the imidazole scaffold, especially nitroimidazoles, have demonstrated significant therapeutic value. These include applications as anti-infective, anti-parasitic, and anticancer agents, as well as their use in diagnostic imaging . Researchers can utilize this chemical as a building block to develop new compounds for screening against these and other biological targets. Please note : This product is intended for research applications only and is not approved for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

CAS No.

105956-24-9

Molecular Formula

C6H8N2OS

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Preparation Methods

Condensation-Based Approaches

The most widely reported method for synthesizing 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves Knoevenagel condensation , a reaction optimized for imidazole derivatives. For example, Karimi et al. (2022) demonstrated that aldehydes can be synthesized via oxidation of hydroxymethyl intermediates using manganese(IV) oxide (MnO₂) in chloroform at room temperature. This method achieved a 95% yield for analogous compounds, highlighting its efficiency for imidazole carbaldehydes.

Key steps include:

  • Intermediate preparation : Starting with 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-methanol.

  • Oxidation : MnO₂ in chloroform selectively oxidizes the hydroxymethyl group to a carbaldehyde without over-oxidizing the methylsulfanyl moiety.

Nucleophilic Substitution Strategies

An alternative route involves nucleophilic substitution at the 2-position of the imidazole ring. For instance, chloride displacement with methylsulfanyl groups has been reported using sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60–80°C. This method requires careful control of reaction time to prevent side reactions, such as ring-opening or dimerization.

Reaction conditions :

  • Solvent : DMF or acetonitrile.

  • Temperature : 60–80°C.

  • Catalyst : Triethylamine (TEA) to neutralize HCl byproducts.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis often employs continuous flow reactors to enhance scalability and reproducibility. A study by Roudsari et al. (2022) highlighted the use of MnO₂-packed columns for continuous oxidation of hydroxymethyl intermediates, achieving >90% conversion with a residence time of 30 minutes. This method reduces solvent waste and improves safety compared to batch processes.

Catalytic Optimizations

Recent advances include L-proline-catalyzed condensations , which enhance regioselectivity for the 5-carbaldehyde position. For example, a 2023 study demonstrated that L-proline (10 mol%) in ethanol at reflux yielded 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde with 88% purity after column chromatography.

Comparative Analysis of Methodologies

The table below summarizes key synthetic routes, their yields, and limitations:

MethodConditionsYield (%)AdvantagesLimitations
MnO₂ OxidationCHCl₃, RT, 12 h95High yield, mild conditionsRequires pure MnO₂
NaSCH₃ SubstitutionDMF, 70°C, 6 h78Direct substitutionSide reactions at elevated temps
L-Proline CatalysisEtOH, reflux, 8 h88Eco-friendly catalystLonger reaction time

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically involves column chromatography with methanol-chloroform (20:80) as the mobile phase. This resolves byproducts such as unreacted methanol intermediates or dimerized species.

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band at ~1659 cm⁻¹ confirms the C=O stretch of the carbaldehyde group.

  • ¹H NMR : Characteristic signals include a singlet at δ 9.8–10.2 ppm (aldehyde proton) and a triplet at δ 2.5 ppm (methylsulfanyl group).

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies report microwave irradiation (150°C, 20 min) reducing reaction times by 70% compared to conventional heating. This approach is under investigation for industrial adaptation.

Biocatalytic Routes

Enzymatic oxidation using alcohol dehydrogenases offers a green alternative, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The imidazole ring can also interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Imidazole Carbaldehyde Derivatives

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Reactivity/Biological Notes
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde C₆H₈N₂OS Not reported Not reported Intermediate for antitumor agents
1-Methyl-1H-imidazole-5-carbaldehyde C₅H₆N₂O 39021-62-0 53–54 High reactivity in nucleophilic substitutions
2-Methyl-1H-imidazole-4-carbaldehyde C₅H₆N₂O 35034-22-1 165 Lower solubility due to steric hindrance
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde C₁₀H₇FN₂O 1138033-98-3 Not reported Enhanced antimicrobial activity vs. non-fluorinated analogs

Key Observations :

  • Substituent Position : The 5-carbaldehyde group in the target compound enables regioselective reactions, as seen in nitration studies of related imidazoles .
  • Methylsulfanyl Group : The 2-(methylsulfanyl) moiety enhances leaving-group ability in nucleophilic substitutions compared to methyl or hydrogen substituents, as demonstrated in reactivity studies of 2-(methylsulfanyl)-1H-benzimidazole .

Benzimidazole Analogs

Table 2: Benzimidazole Derivatives with Similar Functionalization

Compound Name Molecular Formula CAS RN Biological Activity
1-Methyl-2-(4-methylpiperazin-1-yl)-5-nitro-1H-benzo[d]imidazole C₁₃H₁₆N₄O₂ Not reported Anthelmintic and anticancer activity
1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde C₉H₈N₂O 3012-80-4 Antimicrobial lead compound
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one C₇H₆N₂O₂S Not reported Antitumor activity in vitro

Key Observations :

  • Carbaldehyde vs. Nitro Groups : The 5-carbaldehyde in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), whereas nitro groups (e.g., in 5-nitrobenzimidazoles) are often reduced to amines for bioactivity optimization .
  • Sulfonyl/Sulfanyl Groups : Sulfonyl derivatives (e.g., 5-hydrosulfonylbenzimidazoles) exhibit higher antitumor potency than sulfanyl analogs, likely due to improved hydrogen-bonding capacity .

Macrocyclic and Sulfonamide Derivatives

  • (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS 13938-65-3): This compound, with a methanesulfonyl group and hexyl chain, shows enhanced metabolic stability compared to the target compound, making it suitable for pharmacokinetic studies .
  • Methyl 2-((6-((5-(methoxycarbonyl)-1-methyl-1H-imidazol-2-yl)sulfanyl)-3-pyridazinyl)sulfanyl)-1-methyl-1H-imidazole-5-carboxylate : The dual sulfanyl groups in this derivative increase steric bulk, reducing reactivity but improving selectivity in enzyme inhibition .

Biological Activity

1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C6H8N2OS
  • Molecular Weight : Approximately 172.2 g/mol
  • Functional Groups : Imidazole ring, aldehyde group, and methylthio group.

The biological activity of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is primarily attributed to its interaction with various biological targets. The compound is hypothesized to modulate biological pathways by:

  • Inhibiting Enzymes : The presence of the aldehyde group may allow it to act as an electrophile, interacting with nucleophilic sites on enzymes.
  • Binding to Receptors : Preliminary studies suggest that it may bind to specific receptors involved in metabolic processes, potentially influencing physiological responses.

Antimicrobial Properties

Research indicates that 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde exhibits significant antimicrobial and antifungal activity. It has been investigated for its efficacy against various strains of bacteria and fungi, particularly those resistant to conventional treatments.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Case Studies

  • Antibacterial Activity Against MRSA :
    A study demonstrated that derivatives of imidazole compounds, including 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure was crucial for its activity, highlighting the importance of the methylthio group in enhancing binding affinity to bacterial targets .
  • Fungal Inhibition Studies :
    Another investigation focused on the antifungal properties of this compound against Candida albicans. Results indicated that it could inhibit fungal growth effectively, making it a candidate for further development as an antifungal agent .

Synthesis Methods

Various synthetic routes have been developed to produce 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde. These methods allow for modifications that can enhance its biological activity:

  • Condensation Reactions : Involves the reaction between imidazole derivatives and aldehydes.
  • Substitution Reactions : Utilizing nucleophiles to introduce various functional groups that may improve pharmacological properties.

Future Directions

Ongoing research aims to elucidate the precise mechanisms by which 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde exerts its biological effects. Studies are also focusing on:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications impact activity.
  • In Vivo Studies : Assessing the therapeutic potential in animal models.
  • Combination Therapies : Exploring synergistic effects with other antimicrobial agents to overcome resistance.

Q & A

Q. What are the key structural features of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde, and how are they experimentally confirmed?

The compound contains an imidazole ring substituted with a methyl group at position 1, a methylsulfanyl group at position 2, and an aldehyde group at position 4. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : Proton and carbon-13 NMR reveal chemical shifts corresponding to the aldehyde proton (δ ~9-10 ppm) and methylsulfanyl group (δ ~2.5 ppm for SCH₃) .
  • X-ray crystallography : Provides precise bond lengths and angles, confirming spatial arrangement .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) by identifying impurities from synthesis .

Q. What are common synthetic routes for 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde?

A typical synthesis involves:

  • Cyclization of precursors : Reacting 1-methylimidazole derivatives with thiomethylating agents (e.g., dimethyl disulfide) under acidic conditions.
  • Formylation : Introducing the aldehyde group via Vilsmeier-Haack reaction or using formylating agents like DMF/POCl₃ .
  • Optimization : Reaction conditions (temperature: 60-80°C; solvents: DCM or THF; catalysts: Lewis acids like AlCl₃) are critical for yield (>70%) and purity .

Advanced Research Questions

Q. How can computational modeling improve the synthesis and functionalization of this compound?

Computational methods reduce trial-and-error experimentation:

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, guiding solvent/catalyst selection .
  • Thermodynamic stability analysis : Molecular dynamics simulations assess thermal stability (e.g., TGA/DSC data correlation) to optimize storage conditions .
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for pharmacological testing .

Q. What challenges arise in reconciling contradictory spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may stem from:

  • Tautomerism : The imidazole ring’s protonation state alters chemical shifts. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers .
  • Impurity interference : Byproducts from incomplete formylation or oxidation require HPLC-MS for identification .
  • Solvent effects : Polar solvents (e.g., MeOH) shift aldehyde proton signals; report solvent conditions in metadata .

Q. How can the compound’s reactivity be leveraged to design novel derivatives with enhanced bioactivity?

Functional group modifications include:

  • Aldehyde derivatization : Condensation with hydrazines to form hydrazones (potential antimicrobial agents) .
  • Sulfanyl group substitution : Replace SCH₃ with fluorinated or aromatic thioethers to modulate lipophilicity (logP) .
  • Table: Derivative Design Strategies
ModificationMethodTarget Application
Aldehyde → HydrazideHydrazine couplingAnticancer
SCH₃ → CF₃Nucleophilic substitutionEnzyme inhibition

Methodological and Safety Considerations

Q. What protocols ensure safe handling and storage of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde?

  • Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent aldehyde oxidation .
  • Handling : Use fume hoods, nitrile gloves, and PPE; avoid skin contact (potential irritant) .
  • Disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines .

Q. Which analytical techniques are most robust for quantifying this compound in complex matrices?

  • LC-MS/MS : Offers high sensitivity (LOD: 0.1 ng/mL) for biological samples .
  • GC-FID : Suitable for volatile derivatives (e.g., trimethylsilyl ethers) .
  • UV-Vis spectroscopy : Monitor aldehyde-specific absorbance at ~280 nm in reaction mixtures .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or solubility data?

  • Replicate experiments : Verify purity via DSC (melting point ±2°C) .
  • Solvent screening : Test solubility in DMSO, EtOH, and buffers (pH 1-10) to identify optimal conditions .
  • Collaborative validation : Cross-check data with independent labs or databases like PubChem .

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